molecular formula C6H9ClO2 B13720931 Methyl 3-(chloromethyl)but-3-enoate

Methyl 3-(chloromethyl)but-3-enoate

Cat. No.: B13720931
M. Wt: 148.59 g/mol
InChI Key: JGJMOHBDEKXQDI-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)but-3-enoate (CAS 1149614-94-7) is an unsaturated ester with the molecular formula C₆H₉ClO₂, featuring a chloromethyl group and a conjugated double bond in the but-3-enoate backbone . This compound is synthesized via allylation reactions, such as the Barbier reaction using methyl 3-(bromomethyl)but-3-enoate as a precursor, highlighting its role as a versatile building block in organic synthesis for bioactive compounds .

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

methyl 3-(chloromethyl)but-3-enoate

InChI

InChI=1S/C6H9ClO2/c1-5(4-7)3-6(8)9-2/h1,3-4H2,2H3

InChI Key

JGJMOHBDEKXQDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chloromethyl)but-3-enoate can be synthesized through various methods. One common approach involves the reaction of methyl but-3-enoate with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)but-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the but-3-enoate moiety can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkane derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution at the chloromethyl group.

    Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) can be added to the double bond in the presence of solvents like dichloromethane or carbon tetrachloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions can be used to oxidize the compound to carboxylic acids or aldehydes.

Major Products Formed

    Substitution: Products such as azides, thiocyanates, or ethers.

    Addition: Dihaloalkanes or haloalkanes.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

Methyl 3-(chloromethyl)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: It serves as a building block in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(chloromethyl)but-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in the but-3-enoate moiety can participate in addition reactions, further modifying the compound’s structure. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products with potential biological and industrial applications.

Comparison with Similar Compounds

Methyl 2-Chloro-3-methylbut-3-enoate (CID 101634971)

  • Molecular Formula : C₆H₉ClO₂ (same as the target compound).
  • Structure : The chlorine is on the second carbon, while the methyl group is on the third, creating a positional isomer .
  • Reactivity : Differences in chlorine positioning may alter steric effects and regioselectivity in substitution or addition reactions.

Methyl 2-Chlorobut-3-enoate (CID 11116117)

  • Molecular Formula : C₅H₇ClO₂ (shorter carbon chain).
  • Structure : Lacks the methyl group, reducing steric bulk compared to the target compound .
  • Applications : Likely used in simpler synthetic pathways due to reduced complexity.

Saturated vs. Unsaturated Esters

Methyl 3-Chlorobutanoate (CAS 817-76-5)

  • Molecular Formula : C₅H₉ClO₂.
  • Structure : A saturated ester with chlorine on the third carbon .
  • Reactivity : Absence of the double bond limits participation in Diels-Alder or electrophilic addition reactions, making it less versatile than unsaturated analogs.

Halogen and Ester Group Variants

Ethyl 3-Methylbut-3-enoate (CAS 1617-19-2)

  • Molecular Formula : C₇H₁₂O₂.
  • Physicochemical Properties : Lower molecular weight (128.17 g/mol vs. 148.59 g/mol for the target compound) and reduced polarity due to the absence of chlorine.

Methyl 3-(Bromomethyl)but-3-enoate

  • Molecular Formula : C₆H₉BrO₂.
  • Reactivity : Bromine’s superior leaving group ability enhances substitution reaction rates compared to chlorine analogs .

Data Table: Key Properties of Methyl 3-(Chloromethyl)but-3-enoate and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound 1149614-94-7 C₆H₉ClO₂ 148.59 Ester, chloromethyl, double bond Unsaturated backbone, Cl on methyl
Methyl 2-chloro-3-methylbut-3-enoate N/A C₆H₉ClO₂ 148.59 Ester, chloro, methyl Positional isomer of target compound
Methyl 2-chlorobut-3-enoate N/A C₅H₇ClO₂ 134.57 Ester, chloro, double bond Shorter carbon chain
Methyl 3-chlorobutanoate 817-76-5 C₅H₉ClO₂ 136.59 Ester, chloro Saturated backbone
Ethyl 3-methylbut-3-enoate 1617-19-2 C₇H₁₂O₂ 128.17 Ester, methyl No halogen, ethyl ester
Methyl 3-(bromomethyl)but-3-enoate N/A C₆H₉BrO₂ 193.05 Ester, bromomethyl, double bond Bromine as leaving group

Biological Activity

Methyl 3-(chloromethyl)but-3-enoate is an organic compound that has gained attention for its potential biological activities. This article aims to compile and synthesize information regarding its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects.

Chemical Structure

This compound is characterized by a chloromethyl group attached to a but-3-enoate backbone. The structural formula can be represented as follows:

C6H9ClO2\text{C}_6\text{H}_9\text{Cl}\text{O}_2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Cytotoxicity : Many derivatives have shown significant cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Some studies suggest potential as inhibitors of key enzymes involved in disease processes.

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results were quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 Value (µM)Reference
HeLa (cervical)26.3
Neuro-2a (neuroblastoma)6.0
C6 (glioma)Not significant

The compound demonstrated moderate cytotoxicity against HeLa cells and neuroblastoma cells, suggesting its potential as a therapeutic agent.

Enzyme Inhibition Studies

In addition to cytotoxicity, this compound may inhibit specific enzymes that are critical in disease mechanisms. For example, related compounds have been tested for their ability to inhibit elastase and other proteolytic enzymes.

Key Findings:

  • Compounds with similar structures exhibited varying degrees of enzyme inhibition, indicating that structural modifications can significantly impact biological activity.

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of methyl derivatives, it was found that certain analogs showed promising results in inhibiting the growth of pancreatic cancer cells. The study highlighted the importance of the chloromethyl group in enhancing biological activity.

Case Study 2: Anti-inflammatory Potential
Another investigation explored the anti-inflammatory properties of related compounds, revealing that they could modulate inflammatory pathways effectively.

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